molecular formula C9H10N4 B1488436 3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 2097977-09-6

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1488436
CAS No.: 2097977-09-6
M. Wt: 174.2 g/mol
InChI Key: VWSTZPZGKPFZSO-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of azetidine and imidazo[4,5-b]pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the imidazo[4,5-b]pyridine scaffold.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups onto the azetidine or imidazo[4,5-b]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring known for its biological activity.

    Imidazo[4,5-b]pyridine: A fused heterocyclic compound with significant pharmacological potential.

Uniqueness

3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the azetidine and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-(azetidin-3-yl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7/h1-3,6-7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSTZPZGKPFZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine

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